N-Methylanthranilic acid
Overview
Description
N-Methylanthranilic acid is an aromatic amino acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is substituted by a methyl group .
Synthesis Analysis
A general strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes has been proposed. This involves labeling carbohydrates with N-methyl-anthranilic acid at the anomeric position . Another process for preparing pure N-methyl-anthranilic acid methylester involves methylating anthranilic acid in an aqueous medium .Molecular Structure Analysis
The molecular structure of N-Methylanthranilic acid consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .Chemical Reactions Analysis
N-Methylanthranilic acid is involved in various chemical reactions. For instance, it has been found that ingestion of methyl N-methylanthranilate is followed promptly by de-esterification with the urinary elimination principally of the N-methylated acid .Scientific Research Applications
Biotechnology and Microbiology : N-Methylanthranilic acid is utilized in fermentative production processes for bioactive compounds. Walter et al. (2020) describe using engineered Corynebacterium glutamicum to produce N-Methylanthranilic acid as a precursor for anticancer acridone alkaloids, flavor compounds, and peptide-based drugs. This method offers an economically viable alternative to chemical synthesis, potentially beneficial for pharmaceutical and flavor industries (Walter et al., 2020). Similarly, Lee et al. (2019) discuss synthesizing N-Methylanthranilic acid derivatives in metabolically engineered strains of Escherichia coli, indicating its versatility in microbial production systems (Lee et al., 2019).
Materials Science : Blomquist et al. (2009) report on the electropolymerization of N-Methylanthranilic acid, indicating its potential in creating thin films with applications in electronics and coatings. The study suggests that the films formed might have unique electrical properties, contributing to the development of novel materials (Blomquist et al., 2009).
Chemistry and Photochemistry : Abdel-Kader et al. (2018) explore the thermal and ac electrical properties of N-Methylanthranilic acid, contributing to understanding its behavior in various conditions, which is crucial for its application in chemical processes and materials science (Abdel-Kader et al., 2018). Yeasmin et al. (2009) discuss the photolysis of azinphos-methyl to N-Methylanthranilic acid, revealing insights into environmental degradation processes and implications for fluorescence-based analysis (Yeasmin et al., 2009).
Pharmacology and Toxicology : Radulović et al. (2015, 2017) and Hage-Melim et al. (2019) investigate the pharmacological activities and toxicological properties of N-Methylanthranilic acid and its derivatives. Their research highlights the compound's potential in treating various conditions and understanding its safety profile, which is essential for medical and pharmaceutical applications (Radulović et al., 2015), (Radulović et al., 2017), (Hage-Melim et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBPWMAQDVZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059491 | |
Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.2 mg/mL at 20 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methylanthranilic acid | |
CAS RN |
119-68-6 | |
Record name | N-Methylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119686 | |
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Record name | N-Methylanthranilic acid | |
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Record name | Benzoic acid, 2-(methylamino)- | |
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Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.949 | |
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Record name | N-METHYLANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPB2514IUJ | |
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Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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